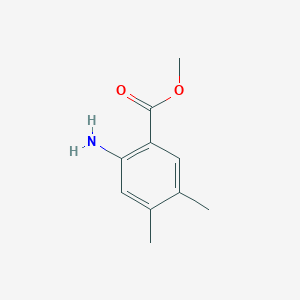

Methyl 2-amino-4,5-dimethylbenzoate

説明

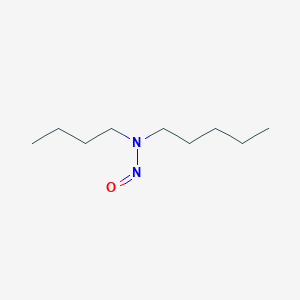

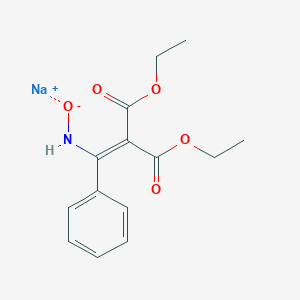

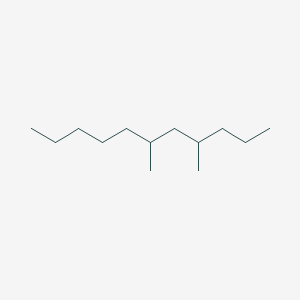

Methyl 2-amino-4,5-dimethylbenzoate (M2ADMB) is a small molecule compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 131°C, and is soluble in water and alcohol. M2ADMB is used in a variety of scientific research applications, including as a reagent in synthesis, as an intermediate in organic synthesis, and as a ligand in protein-ligand interactions. It has also been used as a substrate for enzymatic reactions and as a catalyst for chemical reactions. The structure of M2ADMB is shown in Figure 1.

科学的研究の応用

Synthesis Methods : Cheng Lin (2013) reported on the synthesis of 2-amino-4,5-dimethylbenzoic acid, a compound related to Methyl 2-amino-4,5-dimethylbenzoate, using 3,4-dimethyl aniline. This synthesis involved condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidation. Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) were used for structural characterization (Lin, 2013).

Role in Food Processing and Health : A study by I. Nemet, L. Varga-Defterdarović, and Z. Turk (2006) investigated Methylglyoxal (MG), a compound structurally similar to this compound. MG is formed in food during processing and cooking and has implications in health conditions like diabetes and neurodegenerative diseases. The study also discussed analytical methods for quantifying MG in biological samples, highlighting the relevance of such compounds in food science and human health (Nemet, Varga-Defterdarović, & Turk, 2006).

Analytical Methods for Similar Compounds : Research by L. Puignou, J. Casal, F. Santos, and M. Galceran (1997) focused on the use of capillary electrophoresis for determining heterocyclic aromatic amines in complex matrices, which are structurally related to this compound. This work demonstrated the potential of analytical techniques for the quantification of such compounds in food and biological samples, which is crucial for understanding their effects and applications (Puignou, Casal, Santos, & Galceran, 1997).

Implications in Carcinogenesis : A study by H. Schut and E. Snyderwine (1999) explored the DNA adducts of heterocyclic amines, which are mutagenic/carcinogenic compounds related to this compound. This research provided insights into the formation pathways of these compounds, their mutagenesis in vitro and in vivo, and their association with carcinogenesis in animal models. Such studies highlight the potential risks and biological interactions of compounds like this compound (Schut & Snyderwine, 1999).

Safety and Hazards

特性

IUPAC Name |

methyl 2-amino-4,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBNORXUIYOXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295971 | |

| Record name | methyl 2-amino-4,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19258-73-2 | |

| Record name | 19258-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-amino-4,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4,5-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)